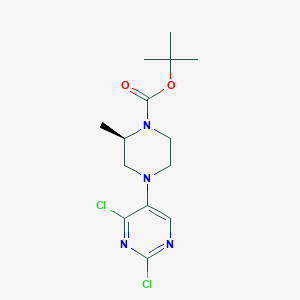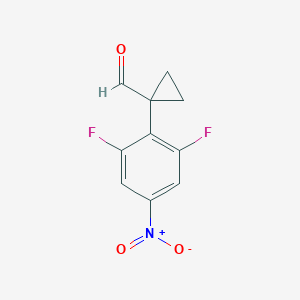
tert-Butyl (R)-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a dichloropyrimidine moiety, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dichloropyrimidine moiety: This step involves the chlorination of a pyrimidine derivative using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the piperazine ring: The dichloropyrimidine intermediate is then reacted with a piperazine derivative under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Addition of the tert-butyl group:
Industrial Production Methods
Industrial production of tert-Butyl ®-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ®-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichloropyrimidine moiety is particularly reactive towards nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl ®-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The dichloropyrimidine moiety is known to interact with nucleic acids and proteins, potentially disrupting their normal function. The piperazine ring can also interact with various receptors and enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl ®-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate
- tert-Butyl ®-4-(2,4-dichloropyrimidin-5-yl)-2-ethylpiperazine-1-carboxylate
- tert-Butyl ®-4-(2,4-dichloropyrimidin-5-yl)-2-propylpiperazine-1-carboxylate
Uniqueness
tert-Butyl ®-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tert-butyl group enhances its stability, while the dichloropyrimidine moiety provides a site for further functionalization.
Eigenschaften
Molekularformel |
C14H20Cl2N4O2 |
|---|---|
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
tert-butyl (2R)-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H20Cl2N4O2/c1-9-8-19(10-7-17-12(16)18-11(10)15)5-6-20(9)13(21)22-14(2,3)4/h7,9H,5-6,8H2,1-4H3/t9-/m1/s1 |
InChI-Schlüssel |
FTEKHNAXFZQLCK-SECBINFHSA-N |
Isomerische SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CN=C(N=C2Cl)Cl |
Kanonische SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CN=C(N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one](/img/structure/B13334413.png)


![2-{[(3,5-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13334426.png)







![1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B13334469.png)
![2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13334499.png)
